3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a complex organic compound characterized by its unique structural features. It belongs to the class of oxazocines, which are bicyclic compounds containing both nitrogen and oxygen in their ring structure. The compound's molecular formula is , and it has a molecular weight of approximately 318.39 g/mol. Its structure includes an allyl group, a methyl group, and a carboxamide functional group, contributing to its potential biological activity and chemical reactivity.
Preliminary studies indicate that compounds similar to 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide exhibit various biological activities:
The synthesis of 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide focus on:
Several compounds share structural similarities with 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Oxo-N-(m-tolyl)-1H-pyrrole | Contains a pyrrole ring | Exhibits distinct electronic properties due to nitrogen |
| 7-Methyl-N-(p-tolyl)-benzothiazole | Has a thiazole ring | Different heteroatom leading to varied reactivity |
| 5-Carboxamide-N-(o-tolyl)-indole | Indole core structure | Potentially different biological activity due to indole framework |
These compounds highlight the diversity within this chemical class while showcasing the unique features of 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide regarding its structural complexity and potential applications in medicinal chemistry.